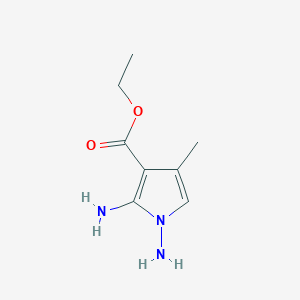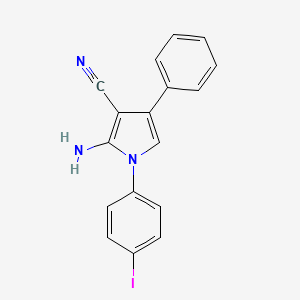
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, an iodophenyl group, a phenyl group, and a pyrrole ring with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-iodoaniline with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with malononitrile in the presence of a base to form the pyrrole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(4-bromophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-chlorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions such as iodination and cross-coupling reactions. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry.
特性
CAS番号 |
115998-08-8 |
|---|---|
分子式 |
C17H12IN3 |
分子量 |
385.20 g/mol |
IUPAC名 |
2-amino-1-(4-iodophenyl)-4-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H12IN3/c18-13-6-8-14(9-7-13)21-11-16(15(10-19)17(21)20)12-4-2-1-3-5-12/h1-9,11H,20H2 |
InChIキー |
XUJYEVKNZUSDNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)

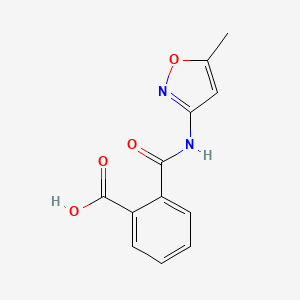
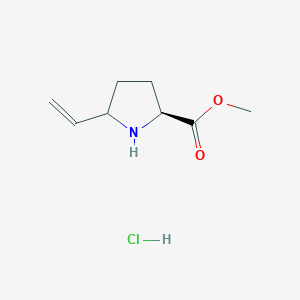

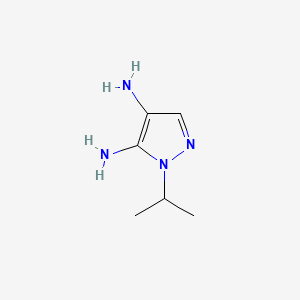
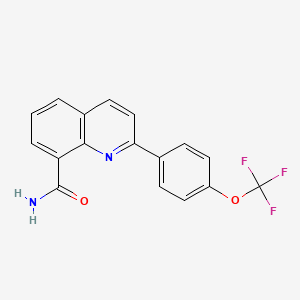
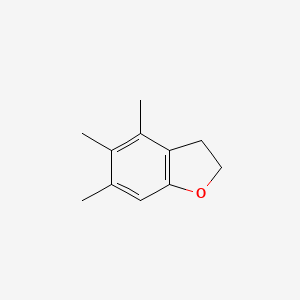
![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
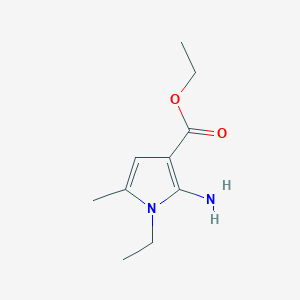
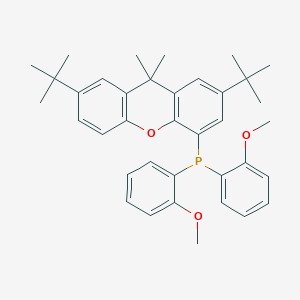
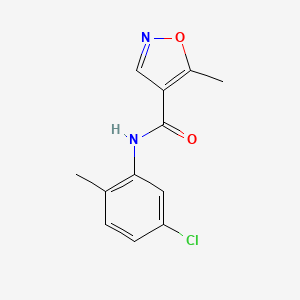
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
